9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt
Description
The compound "9Z-octadecenoic acid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt" is a structurally complex molecule derived from oleic acid (9Z-octadecenoic acid). Its key features include:
- A phosphorus-containing head group with a spiro[isobenzofuran-xanthen] moiety, likely conferring fluorescence properties.
- Diammonium salt functionalization, enhancing water solubility.
- Ester linkages to oleic acid, suggesting phospholipid-like behavior.
This compound’s unique architecture combines lipid solubility (via oleic acid chains) with polar, aromatic, and fluorescent components, making it distinct from conventional fatty acid derivatives.
Properties
IUPAC Name |
azane;[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H88NO14P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-58(66)72-46-51(75-59(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-74-78(70,71)73-42-41-63-60(68)48-35-38-53-52(43-48)61(69)77-62(53)54-39-36-49(64)44-56(54)76-57-45-50(65)37-40-55(57)62;;/h17-20,35-40,43-45,51,64-65H,3-16,21-34,41-42,46-47H2,1-2H3,(H,63,68)(H,70,71);2*1H3/b19-17-,20-18-;;/t51-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTVVMALVQLZIE-NFESXEJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H94N3O14P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1136.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
DOPE-CF, also known as 9Z-octadecenoicacid,1,1’-[(1R)-1-[8-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt, primarily targets cellular membranes . It is a pH-sensitive fluorescent membrane labelled probe that can be attached to phospholipid ethanolamine lipids.
Mode of Action
DOPE-CF interacts with its target, the cellular membrane, by integrating into the phospholipid ethanolamine lipids. The fluorescein moiety in DOPE-CF is a weak acid and a conjugated base that is highly fluorescent. This allows DOPE-CF to act as a pH-sensitive probe, changing its fluorescence properties based on the local pH environment.
Biochemical Pathways
It is known that dope-cf is used as a probe to study membrane dynamics and properties. Its fluorescence properties allow researchers to monitor changes in the local pH environment of the membrane.
Pharmacokinetics
As a membrane probe, it is likely that its distribution and elimination are largely dependent on the turnover and dynamics of the cellular membranes it integrates into.
Result of Action
The primary result of DOPE-CF’s action is the generation of a fluorescent signal that varies with pH. This allows researchers to monitor pH changes in the local environment of the cellular membrane. In a study, DOPE-CF lipids moved faster than in supported lipid bilayers, with a diffusion coefficient D = (4.1 ± 0.4) μm^2/s.
Biological Activity
9Z-octadecenoic acid, commonly known as oleic acid, is a monounsaturated fatty acid with various biological activities. The compound in focus, 9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt , is a complex derivative that exhibits unique biological properties. This article explores its biological activity based on diverse research findings.
The compound has a complex structure that includes multiple functional groups contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 634.76 g/mol. The presence of hydroxyl and phospho groups enhances its interaction with biological systems.
1. Thermogenic Effects
Research indicates that derivatives of 9Z-octadecenoic acid can stimulate brown adipose tissue (BAT) activity. Specifically, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) has been shown to activate BAT in response to cold exposure, promoting lipid uptake and enhancing cold tolerance . This thermogenic property suggests potential applications in managing metabolic disorders.
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various studies. For instance, 9Z-octadecenoic acid and its derivatives have been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This inhibition could be beneficial in treating conditions associated with chronic inflammation.
3. Cytotoxicity and Cell Viability
Studies have shown that while oleic acid itself is non-toxic to certain organisms, derivatives with additional hydroxyl groups can exhibit cytotoxic properties. For example, hydroxy-octadecenoic acids have been found to be significantly more toxic than oleic acid, affecting cell viability and mitochondrial function . This underscores the importance of structural modifications in determining biological activity.
Case Study 1: Impact on Brown Adipose Tissue
In a study assessing the effects of 12,13-diHOME on BAT activation, researchers found that administration led to increased fatty acid uptake and improved metabolic profiles in mice exposed to cold . The findings suggest that this compound could be leveraged for therapeutic strategies aimed at obesity and metabolic syndrome.
Case Study 2: Anti-inflammatory Mechanisms
A study investigating the anti-inflammatory properties of various fatty acids revealed that 9Z-octadecenoic acid derivatives significantly reduced inflammation markers in vitro. Specifically, they inhibited the production of pro-inflammatory cytokines in macrophages . This indicates potential for developing anti-inflammatory drugs based on these compounds.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C34H51N2O8P |
| Molecular Weight | 634.76 g/mol |
| CAS Number | Not available |
| Thermogenic Activity | Stimulates BAT |
| Anti-inflammatory Activity | COX inhibition |
| Cytotoxicity | Varies with structure |
Scientific Research Applications
Drug Delivery Systems
The unique structural features of this compound may enhance its effectiveness as a carrier for drug molecules. The presence of ester and ammonium functionalities can facilitate interaction with biological membranes, potentially improving the solubility and bioavailability of hydrophobic drugs.
Biolubricants
Research has indicated that derivatives of octadecenoic acid can be synthesized into bio-lubricants. For instance, studies have shown that the enzymatic synthesis of bio-lubricants from 9Z-octadecenoic acid with propylene glycol yields products with favorable viscosity and thermal stability characteristics . This application is particularly relevant in reducing environmental impact compared to petroleum-based lubricants.
Antioxidant Properties
Oleic acid and its derivatives are known to exhibit antioxidant properties. The hydroxyl groups present in the compound may enhance its ability to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .
Food Industry Applications
In the food sector, oleic acid is widely used as an emulsifier and stabilizer. The complex derivative could potentially serve similar functions while also imparting additional health benefits due to its bioactive components.
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The compound contains ester bonds derived from 9Z-octadecenoic acid (a ricinoleic acid derivative), which are susceptible to hydrolysis under acidic or basic conditions.
-
Reaction Pathway :
-
Acidic hydrolysis yields carboxylic acids and alcohols.
-
Basic hydrolysis (saponification) produces carboxylate salts and alcohols.
-
| Functional Group | Conditions | Products |
|---|---|---|
| Ester (RCOOR') | H<sub>3</sub>O<sup>+</sup> | Carboxylic acid (RCOOH) + Alcohol (R'OH) |
| Ester (RCOOR') | NaOH/H<sub>2</sub>O | Carboxylate salt (RCOO<sup>-</sup>Na<sup>+</sup>) + Alcohol (R'OH) |
This reactivity is consistent with ricinoleic acid esters, which are known to hydrolyze in aqueous environments . The phosphate ester group may exhibit similar behavior, forming phosphoric acid derivatives under hydrolysis.
Phosphate Group Reactivity
The 3-phosphaoct-1-yl group in the structure suggests potential for nucleophilic substitution or redox reactions.
-
Nucleophilic Attack :
The phosphate ester can undergo substitution with nucleophiles (e.g., amines, thiols) under mild conditions. -
Redox Reactions :
The phosphoryl group (P=O) may participate in redox processes, particularly in the presence of reducing agents.
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Nucleophilic substitution | RNH<sub>2</sub> | Amide/phosphate adduct formation |
| Reduction | NaBH<sub>4</sub> | Conversion to phosphine oxide derivatives |
Analogous phosphate esters, such as those in nucleotide derivatives, demonstrate similar reactivity .
Spiroxanthene Core Reactivity
The spiro[isobenzofuran-1(3H),9'-[9H]xanthen] moiety contains conjugated aromatic systems and hydroxyl groups, enabling:
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Oxidation : The dihydroxy groups at positions 3' and 6' may oxidize to form quinones.
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Electrophilic Substitution : The aromatic rings can undergo sulfonation or nitration under strong acidic conditions.
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>O | Quinone derivatives |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-spiroxanthene |
These reactions are inferred from studies on structurally related xanthene dyes .
Ammonium Salt Behavior
The diammonium salt counterions influence solubility and stability:
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Ion Exchange : The ammonium groups can undergo metathesis with other cations (e.g., Na<sup>+</sup>, K<sup>+</sup>) in solution.
-
pH Sensitivity : Protonation/deprotonation of ammonium groups may occur in acidic/basic media, affecting solubility.
| Property | Conditions | Effect |
|---|---|---|
| Solubility | Aqueous pH 2–10 | High water solubility due to ionic character |
| Stability | High pH (>10) | Risk of ester hydrolysis |
This behavior aligns with ammonium salts of fatty acid derivatives .
Thermal Degradation
Under elevated temperatures, the compound may decompose via:
-
Ester Pyrolysis : Cleavage of ester bonds to form alkenes and carboxylic acids.
-
Phosphate Dehydration : Formation of metaphosphate intermediates.
| Decomposition Pathway | Temperature Range | Products |
|---|---|---|
| Ester pyrolysis | >200°C | 9Z-octadecenoic acid + Alcohol byproducts |
| Phosphate dehydration | >300°C | Cyclic phosphates |
Thermogravimetric analysis (TGA) data for similar esters supports this pathway .
Biological Interactions
While not a direct chemical reaction, the compound’s structure suggests potential interactions in biological systems:
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts the target compound with structurally related molecules:
*Estimated based on structural analogs.
Key Differentiators
Fluorescence Potential: The spiro-xanthen moiety (absent in POPG-NH4 or simple esters) suggests applications in imaging or biochemical assays, akin to fluorescein derivatives .
Hybrid Solubility: Unlike non-polar esters (e.g., isodecyl oleate), the diammonium salt and phosphate group enhance aqueous solubility while retaining lipid compatibility .
Reactivity : The phosphorus-oxygen bonds may enable interactions with metal ions or biomolecules, contrasting with inert esters or diols .
Q & A
What are the recommended synthetic routes and reaction conditions for preparing the target compound?
Answer:
The synthesis involves multi-step reactions, including esterification and phosphorylation. Key steps include:
- Esterification: Reacting 9Z-octadecenoic acid with glycerol derivatives under anhydrous conditions, using catalysts like DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) at 0–25°C .
- Phosphorylation: Introducing the phosphoester moiety using phosphoramidite chemistry, followed by oxidation with tert-butyl hydroperoxide (TBHP) .
- Spiro-xanthene coupling: Attaching the 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl group via a Pd-catalyzed cross-coupling reaction .
Table 1: Key Reaction Conditions
How should researchers characterize the compound’s purity and structural integrity?
Answer:
Use a combination of analytical techniques:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy:
- Thermal analysis: TGA (thermogravimetric analysis) to evaluate decomposition above 200°C .
What stability considerations are critical for handling and storing this compound?
Answer:
The compound is sensitive to hydrolysis and oxidation. Key storage protocols include:
- Temperature: Store at −20°C under argon .
- Moisture control: Use desiccants (e.g., silica gel) and avoid aqueous buffers unless immediately prior to use .
- Light protection: Shield from UV light due to the spiro-xanthene moiety’s photolability .
Table 2: Stability Parameters
| Condition | Degradation Rate (t₁/₂) | Reference |
|---|---|---|
| Ambient temperature | 7 days (50% loss) | |
| 40°C, 75% humidity | 24h (complete hydrolysis) |
How can computational methods predict the compound’s reactivity in biological systems?
Answer:
Advanced approaches integrate:
- Molecular dynamics (MD): Simulate interactions with lipid bilayers (e.g., POPC membranes) to assess membrane permeability .
- Density functional theory (DFT): Calculate redox potentials for the spiro-xanthene group, predicting fluorescence quenching mechanisms .
- Machine learning: Optimize reaction yields using Bayesian algorithms trained on high-throughput screening data .
What strategies resolve contradictions in experimental data, such as conflicting cytotoxicity results?
Answer:
- Dose-response validation: Re-test cytotoxicity across multiple cell lines (e.g., HEK293, HeLa) using standardized MTT assays .
- Batch analysis: Compare impurity profiles (via LC-MS) to rule out contaminants .
- Solvent controls: Ensure DMSO concentrations <0.1% to avoid solvent-induced artifacts .
How does the compound interact with lipid bilayers, and what experimental designs validate these interactions?
Answer:
The compound integrates into lipid bilayers via its hydrophobic tail, altering membrane fluidity. Experimental approaches include:
- Fluorescence anisotropy: Use DPH (1,6-diphenyl-1,3,5-hexatriene) to measure membrane rigidity .
- Surface plasmon resonance (SPR): Quantify binding kinetics to immobilized lipid monolayers .
- Cryo-EM: Visualize structural changes in synthetic vesicles at sub-nm resolution .
Table 3: Membrane Interaction Data
| Method | Key Finding | Reference |
|---|---|---|
| Fluorescence anisotropy | 20% decrease in rigidity at 10 µM | |
| SPR | Kd = 5.8 nM (±0.3) |
What are the ethical and safety protocols for in vivo studies involving this compound?
Answer:
- Toxicity screening: Conduct acute toxicity tests in rodents (OECD 423) before longitudinal studies .
- Environmental safety: Follow EPA guidelines for disposal to prevent aquatic toxicity (LC50 >100 mg/L in Daphnia magna) .
- Institutional approval: Obtain IACUC and IRB approvals for animal and human cell line studies, respectively .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
